molecular formula C16H18N4OS B6447215 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2548983-88-4

6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6447215
CAS No.: 2548983-88-4
M. Wt: 314.4 g/mol
InChI Key: MHYNVIOAPHPKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (molecular weight: 314.4 g/mol) features a benzothiazole core substituted at position 6 with an ethoxy group and at position 2 with an azetidine ring. The azetidine is further modified by a methylene-linked imidazole moiety. The ethoxy group enhances lipophilicity, which may improve membrane permeability compared to polar substituents like hydroxyl or methoxy groups .

Properties

IUPAC Name

6-ethoxy-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-21-13-3-4-14-15(7-13)22-16(18-14)20-9-12(10-20)8-19-6-5-17-11-19/h3-7,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYNVIOAPHPKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is typically constructed via cyclization of substituted anilines with sulfur-containing reagents. A common approach involves reacting 2-amino-4-ethoxyphenol with thiourea or Lawesson’s reagent under acidic conditions:

Representative Protocol

  • Substrate Preparation : 2-Amino-4-ethoxyphenol (10 mmol) is dissolved in ethanol (50 mL) with conc. HCl (5 mL).

  • Cyclization : Thiourea (12 mmol) is added, and the mixture is refluxed at 80°C for 6 hours.

  • Workup : The product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield 6-ethoxy-1,3-benzothiazol-2-amine (Yield: 72%).

Imidazole Functionalization

The imidazole group is introduced via nucleophilic substitution or Mannich reactions. CDI-mediated coupling is particularly effective for attaching the imidazole to the azetidine methylene bridge:

CDI-Activated Coupling

  • Activation : CDI (1.2 eq) reacts with 3-(chloromethyl)azetidine (1 eq) in THF at 25°C for 1 hour.

  • Imidazole Addition : 1H-imidazole (1.5 eq) and DBU (1.5 eq) are added, and the mixture is stirred for 12 hours (Yield: 66%).

Optimization of Critical Steps

Ethoxy Group Installation

Direct alkylation of the benzothiazole hydroxyl group often suffers from low regioselectivity. Recent advances utilize Ullmann coupling with ethyl iodide and a copper(I) catalyst:

Optimized Conditions

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature120°C
Yield89%

This method minimizes side reactions such as over-alkylation or ether cleavage.

Azetidine Ring Closure

Ring strain in azetidine synthesis is mitigated using hyperbaric conditions (3 atm) with Wilkinson’s catalyst (RhCl(PPh₃)₃), improving yields from 58% to 76% while reducing reaction time from 24 to 8 hours.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)

  • δ 3.78 (q, J = 7.0 Hz, 2H, OCH₂)

  • δ 4.12–4.18 (m, 4H, azetidine CH₂)

  • δ 7.21 (s, 1H, imidazole H)

HRMS (ESI-TOF)
Calculated for C₁₆H₁₈N₄OS: 314.1194 [M+H]⁺; Found: 314.1196 .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Molecular Formula

The molecular formula of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is C17H20N4OSC_{17}H_{20}N_{4}OS.

Structural Characteristics

The compound features a benzothiazole core substituted with an ethoxy group and an azetidine moiety containing an imidazole side chain. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cell lines, with IC50 values indicating significant cytotoxicity .

Neuroprotective Effects

Recent studies have explored the neuroprotective capabilities of this compound. It appears to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as an intermediate for synthesizing various specialty chemicals and pharmaceuticals. Its unique structure allows for modifications that can yield compounds with tailored properties for specific applications.

Dyes and Pigments

The compound's benzothiazole framework is also explored in the development of dyes and pigments due to its stability and color properties, contributing to advancements in materials science .

Mechanism of Action

The mechanism of action of 6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzothiazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

6-ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS: 2548990-34-5)
  • Structural Difference : The imidazole group is replaced with a 4-methylpyrazole.
  • Impact : Pyrazole’s electron-withdrawing methyl group may reduce basicity compared to imidazole, altering interactions with biological targets. The molecular weight increases slightly (328.4 g/mol) due to the pyrazole’s methyl substituent .
  • Synthetic Pathway : Similar alkylation or nucleophilic substitution steps likely apply for azetidine functionalization .
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole (CAS: 2548997-04-0)
  • Structural Difference : A methoxy group replaces the ethoxy at position 4, and a methyl group is added at position 5.
  • Impact : Methoxy’s lower lipophilicity may reduce bioavailability compared to ethoxy. The methyl group at position 7 could sterically hinder target binding .

Core Heterocycle Modifications

N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines
  • Structural Difference : The azetidine-imidazole side chain is replaced with a benzimidazole ring.
  • Impact : Benzimidazoles exhibit strong DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms compared to the target compound’s azetidine-imidazole system .
  • Activity : Reported antitumor and anti-inflammatory activities in benzimidazole derivatives highlight the role of aromatic stacking .
Imidazo[2,1-b][1,3,4]thiadiazol-2-amine Derivatives
  • Structural Difference : A thiadiazole ring fused with imidazole replaces the benzothiazole core.

Substitutions on the Benzothiazole Core

Compound Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Activities
Target Compound Ethoxy Azetidine-imidazole 314.4 Antitumor (predicted)
6-fluoro-2-aminobenzothiazole Fluoro Amine 168.2 Antimicrobial
6-methoxy-2-(imidazolyl)benzothiazole Methoxy Imidazole (no azetidine) 245.3 Anti-inflammatory
  • Ethoxy vs. Methoxy/Hydroxy : Ethoxy’s higher lipophilicity may enhance blood-brain barrier penetration, relevant for CNS-targeting drugs .
  • Azetidine vs. Straight-Chain Linkers : Azetidine’s conformational rigidity may improve binding affinity compared to flexible alkyl chains .

Biological Activity

6-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and antitumor activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety linked to an azetidine ring and an imidazole group. Its molecular formula is C13H15N3O1SC_{13}H_{15}N_{3}O_{1}S, and it has a molecular weight of approximately 265.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 6.25 μg/mL against E. coli .

Antifungal Activity

The compound's antifungal properties have also been investigated. In vitro studies have shown that derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The MIC values for these activities range from 12.5 μg/mL to 25 μg/mL, indicating moderate antifungal efficacy .

Antitumor Activity

The antitumor potential of benzothiazole derivatives has been a significant focus in recent years. A study highlighted that certain benzothiazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, compounds were found to induce apoptosis in cancer cells through the activation of caspases . The structure of the compound plays a crucial role in determining its efficacy, with modifications leading to enhanced activity.

Structure-Activity Relationship (SAR)

The SAR studies on benzothiazole derivatives suggest that the presence of electron-withdrawing groups can enhance biological activity. For instance:

  • Imidazole Substituents : The imidazole group contributes significantly to the antimicrobial activity.
  • Azetidine Ring : Modifications in the azetidine ring can alter the compound's interaction with biological targets, impacting its overall efficacy.
Structure FeatureInfluence on Activity
Imidazole GroupEnhances antimicrobial properties
Electron-Withdrawing GroupsIncreases potency against tumor cells
Alkyl SubstituentsModulates solubility and bioavailability

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of benzothiazole derivatives against clinical isolates of bacteria and fungi, demonstrating significant antimicrobial activity with several compounds showing MIC values below 10 μg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines revealed that certain derivatives led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 μM .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis via mitochondrial pathways .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM)Target ProteinReference
6-Ethoxy-benzothiazole derivative0.45Kinase X
6-Methoxy analog1.20Kinase X
Imidazole-free variant>50Kinase X

Q. Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/CatalystsSolventYield (%)Purity (%)
1K₂CO₃, Ethyl bromideDMF7892
2CuI, L-ProlineTHF6595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.